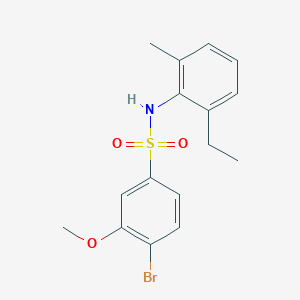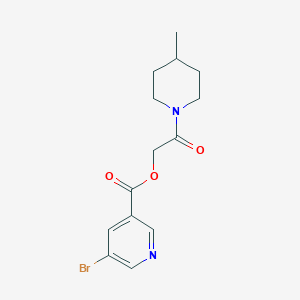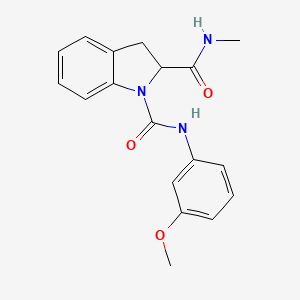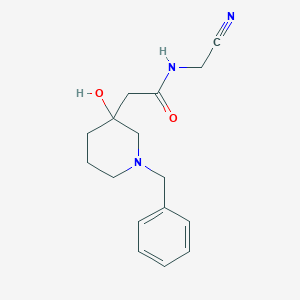
4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide, also known as BRITE, is a chemical compound that has been the subject of scientific research due to its potential pharmacological properties. This compound belongs to the sulfonamide class of drugs and has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide exerts its pharmacological effects by inhibiting certain enzymes and signaling pathways in the body. For example, 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells and is essential for their survival. By inhibiting this enzyme, 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide can induce cell death in cancer cells.
4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. By inhibiting CK2, 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide can induce cell death in cancer cells and inhibit the growth of tumors.
Biochemical and Physiological Effects
4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide has been shown to have various biochemical and physiological effects in the body. For example, 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide has been shown to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage and contribute to the development of various diseases.
4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide has also been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other xenobiotics in the body. This suggests that 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide may have potential applications in the field of drug metabolism and pharmacokinetics.
Advantages and Limitations for Lab Experiments
One advantage of 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide is that it has been shown to have potent pharmacological effects in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, one limitation of 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Another limitation of 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide is that it is a relatively complex compound to synthesize, which may limit its availability for research purposes. Additionally, the mechanism of action of 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide is not yet fully understood, which may make it difficult to optimize its pharmacological properties for specific therapeutic applications.
Future Directions
There are several potential future directions for research on 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide. One area of research could focus on optimizing the pharmacological properties of 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide for specific therapeutic applications, such as cancer or inflammation. This could involve further elucidating the mechanism of action of 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide and identifying specific targets for drug development.
Another area of research could focus on developing new synthetic methods for 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide that are more efficient and cost-effective than the current methods. This could increase the availability of 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide for research purposes and facilitate its development as a therapeutic agent.
Overall, 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide is a promising compound that has the potential to be developed into a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand its pharmacological properties and optimize its therapeutic potential.
Synthesis Methods
The synthesis of 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide involves several steps, including the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with 2-ethyl-6-methylaniline in the presence of a base. The resulting product is then purified through crystallization to obtain the final compound.
Scientific Research Applications
4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide has been the subject of numerous scientific studies due to its potential pharmacological properties. One area of research has focused on its potential use as an anticancer agent. Studies have shown that 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide can induce cell death in cancer cells by inhibiting certain enzymes and signaling pathways that are essential for cancer cell survival.
Another area of research has focused on 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide's potential anti-inflammatory properties. Studies have shown that 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide can inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation in the body. This suggests that 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide may have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-4-12-7-5-6-11(2)16(12)18-22(19,20)13-8-9-14(17)15(10-13)21-3/h5-10,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMQLFQOWIANAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC(=C(C=C2)Br)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[8-(4-methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine hydrochloride](/img/structure/B2729429.png)


![Methyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2729438.png)
![[2-(2-Methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2729441.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2729442.png)
![3-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-5-methoxy-1H-indole](/img/structure/B2729444.png)
![2-[(2R,4S)-4-Methoxypyrrolidin-2-yl]ethanol;hydrochloride](/img/structure/B2729445.png)

![(3aS,7aR)-tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/no-structure.png)


![4-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2729450.png)
![N-(2-{[(dimethylamino)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2729451.png)